molecular formula C11H19ClO3S B13478248 1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride

1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13478248
M. Wt: 266.79 g/mol
InChI Key: HVOPXAXLWXOIES-UHFFFAOYSA-N
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Description

1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride is an organic compound that features a cyclopropane ring attached to a sulfonyl chloride group and a tetramethyloxolan substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through the reaction of an alkene with a carbene precursor under suitable conditions.

    Introduction of the Tetramethyloxolan Group: This step involves the alkylation of the cyclopropane ring with a tetramethyloxolan derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Addition Reactions: The cyclopropane ring can undergo ring-opening reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

    Substitution Products: Sulfonamides, sulfonate esters, sulfonate thioesters.

    Oxidation Products: Sulfonic acids.

    Reduction Products: Sulfides, sulfoxides.

Scientific Research Applications

1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The cyclopropane ring can also participate in ring-opening reactions, which can further diversify the compound’s reactivity and applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-sulfonyl chloride: Lacks the tetramethyloxolan group, making it less sterically hindered and potentially more reactive.

    1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane: Lacks the sulfonyl chloride group, limiting its reactivity towards nucleophiles.

Uniqueness

1-(2,2,5,5-Tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride is unique due to the combination of the cyclopropane ring, tetramethyloxolan group, and sulfonyl chloride functionality. This combination imparts distinct steric and electronic properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H19ClO3S

Molecular Weight

266.79 g/mol

IUPAC Name

1-(2,2,5,5-tetramethyloxolan-3-yl)cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C11H19ClO3S/c1-9(2)7-8(10(3,4)15-9)11(5-6-11)16(12,13)14/h8H,5-7H2,1-4H3

InChI Key

HVOPXAXLWXOIES-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(O1)(C)C)C2(CC2)S(=O)(=O)Cl)C

Origin of Product

United States

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